molecular formula C11H17NO4 B3331924 1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid CAS No. 86447-14-5

1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B3331924
CAS No.: 86447-14-5
M. Wt: 227.26 g/mol
InChI Key: AJJZXQNJDSMECU-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid (CAS 86447-14-5) is a versatile chemical scaffold of significant value in medicinal chemistry and drug discovery research. This bifunctional compound, with a molecular formula of C11H17NO4 and a molecular weight of 227.26 g/mol, features both a protected amine (Boc group) and a free carboxylic acid, making it an ideal building block for the synthesis of more complex molecules through amide bond formation and other coupling reactions . Its core structure is based on the 1,2,3,6-tetrahydropyridine ring, a privileged scaffold found in compounds targeting neurological and cardiovascular systems. Research indicates that similar tetrahydropyridine-based carboxylic acids serve as key intermediates in the development of potential therapeutic agents . For instance, ester prodrugs of related tetrahydropyridine structures have been designed as GABA receptor agonists and investigated for their potential as antiseizure medications, demonstrating the pharmacological relevance of this chemical class . Furthermore, the tetrahydropyridine scaffold is recognized for its utility in designing inhibitors of key enzymes, such as Factor Xa (FXa), a prominent target in the development of novel anticoagulant therapies . The Boc-protected amine enhances the molecule's stability and allows for selective deprotection under mild acidic conditions, offering precise control in multi-step synthetic sequences. This compound is intended for research and development applications only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for specific hazard and handling information.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h4-5,8H,6-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJZXQNJDSMECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175700
Record name 1-(1,1-Dimethylethyl) 3,6-dihydro-1,3(2H)-pyridinedicarboxylate
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Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86447-14-5
Record name 1-(1,1-Dimethylethyl) 3,6-dihydro-1,3(2H)-pyridinedicarboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 3,6-dihydro-1,3(2H)-pyridinedicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridine-3-carboxylic acid
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Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid typically involves the reaction of 1,2,3,6-tetrahydropyridine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Scientific Research Applications

Medicinal Chemistry

N-Boc-THP-CA serves as a versatile building block in the synthesis of pharmaceuticals. Its structural features allow for modifications that can lead to biologically active compounds.

  • Antiviral Agents : Research indicates that derivatives of tetrahydropyridine compounds exhibit antiviral activity. N-Boc-THP-CA has been utilized in the synthesis of compounds aimed at targeting viral replication mechanisms .
  • Anticancer Properties : Some studies have reported the potential anticancer properties of tetrahydropyridine derivatives. N-Boc-THP-CA can be modified to enhance its efficacy against various cancer cell lines .

Organic Synthesis

In organic synthesis, N-Boc-THP-CA is used as a protective group for amines and carboxylic acids. The tert-butoxycarbonyl (Boc) group is particularly useful due to its stability under various reaction conditions.

Key Applications in Organic Synthesis:

ApplicationDescription
Protective Group The Boc group protects amines during reactions and can be removed selectively under mild acidic conditions .
Synthesis of Complex Molecules It is employed in multi-step syntheses where selective functionalization is required .

Material Science

N-Boc-THP-CA has potential applications in the development of new materials, particularly in polymer chemistry.

  • Polymer Synthesis : The compound can be incorporated into polymer backbones to impart specific properties such as increased solubility or enhanced mechanical strength. Research into poly(amide) and poly(urethane) systems has shown promising results when utilizing N-Boc-THP-CA derivatives .

Case Studies

Several case studies highlight the practical applications of N-Boc-THP-CA:

Case Study 1: Synthesis of Antiviral Compounds

A study synthesized a series of antiviral agents based on N-Boc-THP-CA. The results indicated that specific modifications led to enhanced activity against viral strains resistant to standard treatments .

Case Study 2: Development of Anticancer Agents

Another research project focused on creating anticancer drugs using N-Boc-THP-CA as a starting material. The derivatives showed significant cytotoxicity against multiple cancer cell lines, suggesting a viable pathway for drug development .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the Boc group is cleaved, releasing the free amine and carbon dioxide . This process is facilitated by the resonance stabilization of the carbonyl oxygen and the formation of a stable tert-butyl carbocation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including Boc protection, carboxylic acid substituents, or heterocyclic frameworks. Key differences in ring saturation, substituent positions, and functional groups influence their physicochemical properties and applications.

Piperidine Derivatives

a. (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • Structure : Fully saturated piperidine ring with a phenyl group at position 4 and a carboxylic acid at position 3.
  • This derivative is documented in safety data sheets but lacks explicit application details .
b. 1-(tert-Butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid
  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • Structure : Piperidine ring with a phenyl group at position 6 and a carboxylic acid at position 3.
  • Comparison : The positional isomerism (phenyl at position 6 vs. 4 in the previous example) may lead to divergent conformational preferences in drug design .
c. 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • Structure : Piperidine ring with a methyl group and carboxylic acid at position 3.
  • Key Feature : The methyl group increases steric hindrance, which could reduce reactivity in coupling reactions compared to the target compound .

Tetrahydropyridine and Related Derivatives

a. Isoguvacine Hydrochloride (1,2,3,6-Tetrahydropyridine-4-carboxylic acid HCl)
  • Molecular Formula: C₆H₉NO₂·HCl
  • Molecular Weight : 163.6 g/mol (free acid)
  • Structure : Unprotected tetrahydropyridine ring with a carboxylic acid at position 4.
  • Application : Acts as a GABA receptor agonist, highlighting how the absence of Boc protection and carboxylic acid positioning (4 vs. 3) critically influence biological activity .
b. MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)
  • Molecular Formula : C₁₂H₁₅N
  • Structure : Tetrahydropyridine core with a methyl group at position 1 and a phenyl group at position 4.
  • Key Finding : MPTP is a neurotoxin causing Parkinsonism via selective destruction of dopaminergic neurons. This underscores the dramatic impact of substituents (e.g., phenyl vs. carboxylic acid) on biological outcomes .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
Target Compound C₁₁H₁₇NO₄* ~227.26 Boc at 1, COOH at 3 PROTAC synthesis, Suzuki couplings
(3S,4R)-1-Boc-4-phenylpiperidine-3-COOH C₁₇H₂₃NO₄ 305.37 Boc, COOH at 3, phenyl at 4 Safety data available
1-Boc-6-phenylpiperidine-3-COOH C₁₇H₂₃NO₄ 305.37 Boc, COOH at 3, phenyl at 6 Structural isomerism studies
1-Boc-3-methylpiperidine-3-COOH C₁₂H₂₁NO₄ 243.30 Boc, COOH and methyl at 3 Steric hindrance analysis
Isoguvacine-HCl C₆H₉NO₂·HCl 163.6 COOH at 4, HCl salt GABA receptor agonist
MPTP C₁₂H₁₅N 161.25 Methyl at 1, phenyl at 4 Neurotoxicity studies

Biological Activity

1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid (Boc-DHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C12H17NO4
  • Molecular Weight : 239.27 g/mol
  • CAS Number : 286961-14-6
  • IUPAC Name : tert-butyl 1,2,3,6-tetrahydropyridine-3-carboxylate

Antitumor Activity

Boc-DHP and its derivatives have shown promising antitumor activity in various studies. For instance, research indicates that compounds derived from tetrahydropyridines exhibit cytotoxic effects against several cancer cell lines. A study highlighted the synthesis of Boc-DHP analogs that demonstrated selective cytotoxicity towards prostate cancer cells, suggesting their potential as anticancer agents .

Antibacterial Properties

The compound has also been evaluated for antibacterial activity. A series of experiments revealed that Boc-DHP derivatives possess significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-HIV Activity

Research has indicated that Boc-DHP derivatives can act as inhibitors of HIV replication. The structural features of the compound allow it to interact with viral enzymes, thereby preventing the virus from replicating effectively within host cells .

The biological activities of Boc-DHP can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Boc-DHP has been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Receptor Modulation : The compound can modulate the activity of certain receptors involved in immune responses and viral entry into host cells.
  • Cell Cycle Arrest : Studies indicate that Boc-DHP induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor effects of Boc-DHP on human prostate cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. Additionally, flow cytometry analysis revealed an increase in apoptotic cells following treatment with Boc-DHP .

Case Study 2: Antibacterial Activity

In a comparative study, Boc-DHP was tested against standard antibiotics for its antibacterial efficacy. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating comparable effectiveness to conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntitumorProstate Cancer Cells20 µM
AntibacterialStaphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL
Anti-HIVHIV-infected CellsN/A

Q & A

Q. What are the key synthetic routes for 1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid, and how does the Boc protection strategy influence yield?

The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the amine group to prevent unwanted side reactions. A common approach involves forming the dilithium salt of the tetrahydropyridine intermediate, followed by Boc introduction under anhydrous conditions (e.g., using di-tert-butyl dicarbonate). Purification typically employs column chromatography with gradients of ethyl acetate/hexane. The Boc group enhances solubility in organic solvents, facilitating intermediate isolation .

Q. Which analytical methods are critical for confirming the compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (e.g., retention time ~1.31 minutes under acidic conditions) and liquid chromatography-mass spectrometry (LCMS, m/z 243 [M+H-C₄H₉OCO]⁺) are standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry, particularly the tetrahydropyridine ring’s conformation and Boc group placement .

Q. What are common side reactions observed during synthesis, and how are they mitigated?

Overprotection (multiple Boc additions) and ring oxidation are frequent issues. Using stoichiometric Boc reagents in tetrahydrofuran (THF) at low temperatures (−78°C) minimizes overprotection. Antioxidants like BHT (butylated hydroxytoluene) prevent oxidation during workup .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using boronate ester derivatives of this compound?

The boronate ester (e.g., [1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]boronic acid) undergoes coupling with aryl halides under palladium catalysis. Key parameters include:

  • Catalyst: Pd(PPh₃)₄ (1–5 mol%)
  • Base: K₂CO₃ or Cs₂CO₃ in toluene/ethanol
  • Temperature: 80–100°C Yields >80% are achievable with rigorous exclusion of oxygen and moisture .

Q. How do structural modifications (e.g., phenyl or trifluoromethyl substitutions) alter biological activity?

Substituents at the 4-position (e.g., phenyl in ) enhance binding to microbial transporters like the E. coli gab permease. Trifluoromethyl groups ( ) increase metabolic stability but may reduce solubility. Structure-activity relationship (SAR) studies require iterative synthesis and in vitro assays (e.g., GABA uptake inhibition) to evaluate potency .

Q. What in vitro assays are suitable for evaluating GABAergic activity?

Competitive inhibition assays using radiolabeled [³H]GABA in neuronal or bacterial membrane preparations measure uptake inhibition. IC₅₀ values are compared to reference compounds like nipecotic acid (). For receptor binding, electrophysiological recordings in Xenopus oocytes expressing GABA receptors validate functional activity .

Q. How are stereoisomers resolved during synthesis of chiral derivatives?

Chiral chromatography (e.g., Chiralpak® AD-H column) or diastereomeric salt formation with resolving agents (e.g., (−)-dibenzoyltartaric acid) separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy .

Methodological and Safety Considerations

Q. What storage conditions prevent Boc group degradation?

Store at −20°C under inert gas (argon) in amber vials to avoid moisture absorption and photodegradation. Regular HPLC monitoring detects hydrolytic cleavage to the free amine .

Q. Are there neurotoxic risks analogous to MPTP derivatives?

While no direct evidence links this compound to neurotoxicity, structural similarity to MPTP ( ) warrants caution. In vivo studies should include dopaminergic neuron viability assays (e.g., tyrosine hydroxylase immunostaining in rodent models) .

Q. How are solubility challenges addressed during purification?

Use polar aprotic solvents (e.g., dimethylformamide, DMF) for dissolution, followed by dropwise addition to ice-cold water for precipitation. For LCMS analysis, 0.1% trifluoroacetic acid (TFA) in acetonitrile/water improves ionization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid
Reactant of Route 2
1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid

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